7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS No.: 478046-33-2
Cat. No.: VC7413706
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478046-33-2 |
|---|---|
| Molecular Formula | C10H10N4O2 |
| Molecular Weight | 218.216 |
| IUPAC Name | 7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Standard InChI | InChI=1S/C10H10N4O2/c1-15-10(16-2)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6,10H,1-2H3 |
| Standard InChI Key | TUMWGDBOWKKHPL-UHFFFAOYSA-N |
| SMILES | COC(C1=CC=NC2=C(C=NN12)C#N)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core, where a pyrazole ring is fused with a pyrimidine ring. Key substituents include:
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Dimethoxymethyl group at position 7: Enhances solubility and modulates electronic properties.
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Carbonitrile group at position 3: Introduces hydrogen-bonding potential and serves as a reactive handle for derivatization .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 478046-33-2 |
| Molecular Formula | C₁₀H₁₀N₄O₂ |
| Molecular Weight | 218.216 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not available |
| Solubility | Likely polar aprotic solvents |
Synthesis and Derivatization Strategies
General Synthesis Pathways
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between aminopyrazoles and electrophilic reagents such as β-diketones or α,β-unsaturated carbonyl compounds . For 7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, specific steps remain proprietary, but analogous routes involve:
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Formation of the pyrimidine ring: Reaction of 5-amino-1H-pyrazole-4-carbonitrile with dimethoxymethyl acetal under acidic conditions.
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Post-functionalization: Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions.
Structural Modifications
Derivatives are generated by altering substituents at positions 3, 5, and 7:
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Position 3: Replacement of the carbonitrile with carboxylate esters improves antibacterial activity .
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Position 5: Phenyl or alkyl groups enhance cytotoxicity against cancer cells .
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Position 7: Methoxy or hydroxy groups optimize antioxidant properties .
Applications in Material Science
Optical Properties
The pyrazolo[1,5-a]pyrimidine core acts as a fluorophore with tunable emission wavelengths (400–600 nm). Modifications include:
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Electron-donating groups (e.g., methoxy): Shift emission to longer wavelengths.
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Rigidification: Planarization via intramolecular hydrogen bonding increases quantum yield.
Specialty Materials
Applications in organic electronics and sensors leverage:
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Thermal stability: Decomposition temperatures >250°C enable use in high-temperature processes.
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Charge transport: Electron-deficient nitrile groups facilitate n-type semiconductor behavior .
Future Research Directions
Drug Development
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Optimization of pharmacokinetics: Address poor bioavailability through prodrug strategies or nanoformulations.
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In vivo studies: Evaluate efficacy in animal models of TRK fusion-positive cancers .
Advanced Materials
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